molecular formula C14H9ClN2O2S B4947160 (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione

Cat. No.: B4947160
M. Wt: 304.8 g/mol
InChI Key: UDZFEEZSGXXYAL-DHZHZOJOSA-N
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Description

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorothiophene ring and a phenyl group attached to the imidazolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with 3-phenylimidazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of a chlorothiophene ring and an imidazolidine-2,4-dione core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-12-7-6-10(20-12)8-11-13(18)17(14(19)16-11)9-4-2-1-3-5-9/h1-8H,(H,16,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZFEEZSGXXYAL-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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